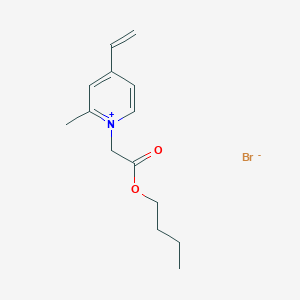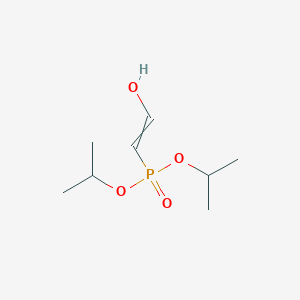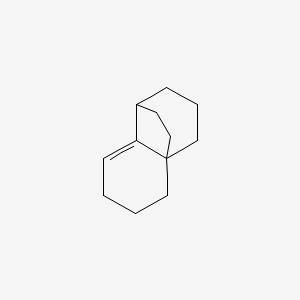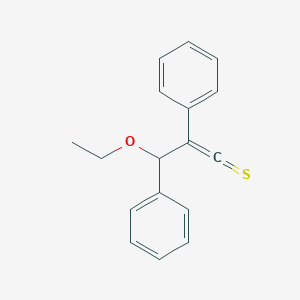
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is an organic compound with the molecular formula C17H16OS It is characterized by the presence of an ethoxy group, two phenyl groups, and a thione group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione typically involves the reaction of 3-ethoxy-2,3-diphenylprop-1-ene with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The reaction can be represented as follows:
[ \text{3-Ethoxy-2,3-diphenylprop-1-ene} + \text{Sulfur} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
化学反応の分析
Types of Reactions
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-ethoxy-2,3-diphenylprop-1-ene-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and phenyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3-Ethoxy-2,3-diphenylprop-1-ene: Lacks the thione group.
2,3-Diphenylprop-1-ene-1-thione: Lacks the ethoxy group.
3-Methoxy-2,3-diphenylprop-1-ene-1-thione: Has a methoxy group instead of an ethoxy group.
Uniqueness
3-Ethoxy-2,3-diphenylprop-1-ene-1-thione is unique due to the presence of both the ethoxy and thione groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
92265-39-9 |
|---|---|
分子式 |
C17H16OS |
分子量 |
268.4 g/mol |
InChI |
InChI=1S/C17H16OS/c1-2-18-17(15-11-7-4-8-12-15)16(13-19)14-9-5-3-6-10-14/h3-12,17H,2H2,1H3 |
InChIキー |
VOCCPTLYRSROFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(C1=CC=CC=C1)C(=C=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


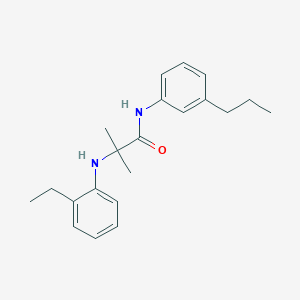
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
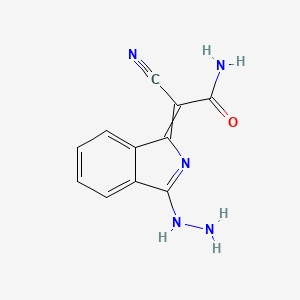
![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
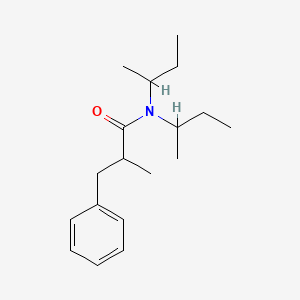
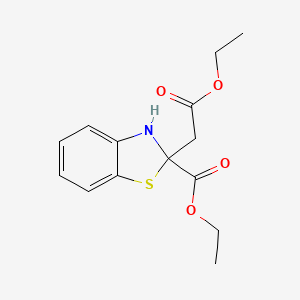
![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![2-Heptyl-4-[(2-heptyl-6-hydroxy-4-methoxybenzoyl)oxy]-6-hydroxybenzoic acid](/img/structure/B14362907.png)
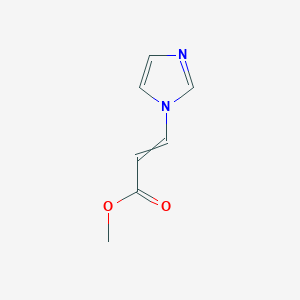
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![6,6-Dimethyl-5-(methylcarbamoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14362921.png)
